![molecular formula C14H21N5O3 B2984960 8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione CAS No. 673493-99-7](/img/structure/B2984960.png)
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione, also known as DDR1-IN-1, is a small molecule inhibitor that has gained significant attention in recent years for its potential therapeutic applications in various diseases. This compound has been extensively studied for its mechanism of action and its ability to target specific proteins in the body.
作用機序
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione selectively inhibits the kinase activity of DDR1, which is a receptor tyrosine kinase that is involved in the regulation of various cellular processes, including cell proliferation, migration, and invasion. DDR1 is overexpressed in various types of cancer cells and is associated with cancer progression and metastasis. This compound binds to the ATP-binding site of DDR1 and inhibits its kinase activity, leading to the inhibition of downstream signaling pathways that are involved in cancer progression and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models. This compound has also been shown to reduce fibrosis in animal models of liver and lung fibrosis. Additionally, this compound has been shown to have anti-inflammatory effects in animal models of arthritis and colitis.
実験室実験の利点と制限
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione is a potent and selective inhibitor of DDR1 kinase activity, making it a valuable tool for studying the role of DDR1 in various cellular processes, including cancer progression and fibrosis. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential for off-target effects.
将来の方向性
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has shown promising results in preclinical studies for its potential therapeutic applications in various diseases. Future research should focus on the clinical development of this compound for the treatment of cancer, fibrosis, and other diseases. Additionally, further studies are needed to investigate the potential side effects and long-term safety of this compound in humans. Finally, future research should focus on the development of new and more potent DDR1 inhibitors that can overcome the limitations of this compound.
合成法
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione is synthesized by a multi-step process that involves the use of various reagents and solvents. The first step involves the reaction of 2,6-dimethylmorpholine with 4-chloro-3-nitrobenzaldehyde to form 2,6-dimethyl-4-[(4-nitrobenzyl)morpholin-3-yl]benzaldehyde. This intermediate is then reduced to 2,6-dimethyl-4-[(4-aminobenzyl)morpholin-3-yl]benzaldehyde using hydrogen gas and a palladium catalyst. The final step involves the reaction of 2,6-dimethyl-4-[(4-aminobenzyl)morpholin-3-yl]benzaldehyde with 6-chloro-1,3-dimethyluracil in the presence of a base to form this compound.
科学的研究の応用
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione has been extensively studied for its potential therapeutic applications in various diseases, including cancer, fibrosis, and cardiovascular diseases. This compound has been shown to selectively inhibit DDR1 kinase activity, which is involved in the regulation of various cellular processes, including cell proliferation, migration, and invasion. This compound has been shown to inhibit the growth and metastasis of cancer cells in various preclinical models, making it a promising candidate for cancer therapy. Additionally, this compound has been shown to reduce fibrosis in animal models of liver and lung fibrosis, suggesting its potential for the treatment of fibrotic diseases.
特性
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-1,3-dimethyl-7H-purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O3/c1-8-5-19(6-9(2)22-8)7-10-15-11-12(16-10)17(3)14(21)18(4)13(11)20/h8-9H,5-7H2,1-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRBCFMXOLFSSPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=NC3=C(N2)C(=O)N(C(=O)N3C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2,3-Dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl)prop-2-enamide](/img/structure/B2984877.png)
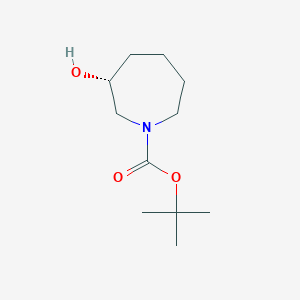
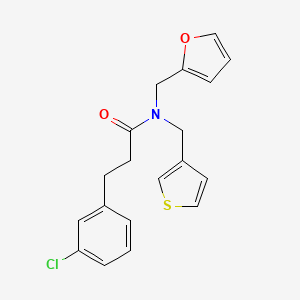
![5-chloro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2984881.png)
![2,4-dimethoxy-N-((1-phenyl-5,6,7,8-tetrahydro-2a,3,4a-triazacyclopenta[cd]azulen-4-yl)methyl)aniline](/img/structure/B2984882.png)


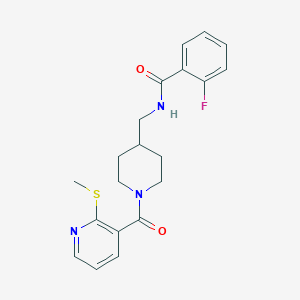
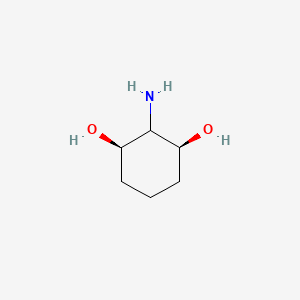
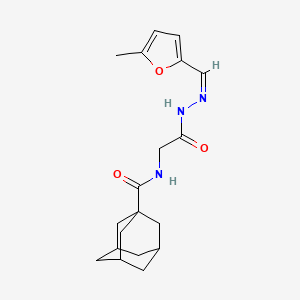
![[2-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] 2-chloropyridine-3-carboxylate](/img/structure/B2984895.png)
![ethyl 2-(1,7-dimethyl-2,4-dioxo-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2984897.png)

![4-isopropyl-3-oxo-2,3-dihydro-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B2984899.png)